Ethyl isoquinoline-5-sulfonate

説明

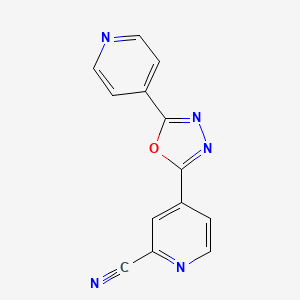

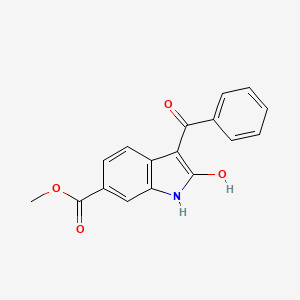

Ethyl isoquinoline-5-sulfonate is a chemical compound with the molecular formula C11H11NO3S . It has a molecular weight of 237.28 .

Synthesis Analysis

Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . A highly efficient method for the facile access of isoquinolines and isoquinoline N-oxides via a Cu (I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 .Chemical Reactions Analysis

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .科学的研究の応用

Pharmacological Applications

Isoquinoline derivatives exhibit a wide range of biological activities, contributing significantly to drug discovery and therapeutic applications. For instance, naturally occurring plant isoquinoline N-oxide alkaloids have been identified to possess antimicrobial, antibacterial, antitumor, and other pharmacological activities, suggesting their potential as leads for drug development (Dembitsky, Gloriozova, & Poroikov, 2015). Additionally, isoquinoline (ISOQ) derivatives are highlighted for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, and anti-viral potentials, underscoring their critical role in modern therapeutics (Danao et al., 2021).

Environmental Implications

The environmental impact of pharmaceuticals, including compounds like sulfonamides to which Ethyl isoquinoline-5-sulfonate is structurally related, is of growing concern. Studies have shown that small amounts of sulfonamides present in the environment, primarily derived from agricultural activities, can lead to changes in microbial populations that may pose hazards to human health. This underscores the importance of understanding the environmental behavior and impact of such compounds to mitigate risks effectively (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

将来の方向性

Isoquinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, Ethyl isoquinoline-5-sulfonate, as an isoquinoline derivative, might have potential for future research and drug development.

作用機序

Target of Action

Ethyl isoquinoline-5-sulfonate is a derivative of isoquinoline, a class of compounds that have been found to interact with various targets. The primary targets of isoquinoline derivatives include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and metabolism.

Mode of Action

For instance, they may inhibit or activate their target proteins, thereby modulating the signaling pathways these proteins are involved in .

Biochemical Pathways

Isoquinoline derivatives, including this compound, can affect various biochemical pathways. They are known to have a wide range of biological activities, including anti-cancer, anti-malarial, and other drug-like properties . The specific pathways affected by this compound and their downstream effects would depend on the specific targets the compound interacts with.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (adme) is crucial for understanding its bioavailability and therapeutic potential

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets proteins involved in cell growth, it may have anti-cancer properties . More research is needed to fully understand the effects of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment

特性

IUPAC Name |

ethyl isoquinoline-5-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJMBWADIRIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273652 | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044706-58-1 | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)